4-(1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl furan-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl furan-2-carboxylate is a complex organic compound that features a benzofuran moiety, a chromenone structure, and a furan carboxylate group
Mechanism of Action
Target of Action
Similar benzofuran-based compounds have been studied for their potential as acetylcholinesterase (ache) inhibitors .
Mode of Action
If it acts similarly to other benzofuran-based compounds, it may inhibit the activity of enzymes such as ache, thereby affecting neurotransmission .
Biochemical Pathways
If it acts as an AChE inhibitor, it could affect cholinergic neurotransmission, impacting processes such as memory and cognition .
Result of Action
Similar benzofuran-based compounds have shown antiproliferative effects and reversal of multidrug resistance in human mdr1-gene transfected mouse lymphoma cells in vitro .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl furan-2-carboxylate typically involves multi-step organic reactions. One common approach is the cyclization of ortho-hydroxy stilbenes into benzofurans using hypervalent iodine reagents . Another method involves the use of palladium-catalyzed cross-coupling reactions under ambient conditions .
Industrial Production Methods
Industrial production of this compound may involve scalable methods such as the use of palladium nanoparticles for one-pot synthesis via Sonogashira cross-coupling reactions . These methods are advantageous due to their efficiency and the ability to recycle catalysts without significant loss of activity.
Chemical Reactions Analysis
Types of Reactions
4-(1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl furan-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by hypervalent iodine reagents.
Reduction: Typically involves the use of reducing agents like sodium borohydride.
Substitution: Commonly involves nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Diacetoxyiodobenzene in acetonitrile.
Reduction: Sodium borohydride in methanol.
Substitution: Various nucleophiles under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran derivatives, while reduction can lead to the formation of alcohols.
Scientific Research Applications
4-(1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl furan-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in treating skin diseases such as cancer and psoriasis.
Industry: Utilized in the development of new materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
Psoralen: Used in the treatment of skin diseases.
8-methoxypsoralen: Another compound with similar applications.
Angelicin: Known for its biological activities.
Uniqueness
4-(1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl furan-2-carboxylate is unique due to its complex structure, which combines multiple functional groups, making it versatile for various applications. Its ability to undergo multiple types of chemical reactions also adds to its uniqueness.
Properties
IUPAC Name |
[4-(1-benzofuran-2-yl)-2-oxochromen-6-yl] furan-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H12O6/c23-21-12-16(20-10-13-4-1-2-5-17(13)27-20)15-11-14(7-8-18(15)28-21)26-22(24)19-6-3-9-25-19/h1-12H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPSRNFNKMNQWTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C3=CC(=O)OC4=C3C=C(C=C4)OC(=O)C5=CC=CO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H12O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.